6-(4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-(4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and antitumor properties .
Mechanism of Action
Target of Action
The primary target of this compound is the α-amylase enzyme . This enzyme plays a crucial role in the breakdown of starch molecules into smaller ones such as glucose and maltose . In the context of diabetes, inhibiting α-amylase can be a therapeutic target .
Mode of Action
The compound interacts with the α-amylase enzyme, inhibiting its activity . This inhibition slows down the digestion and absorption of carbohydrates, resulting in a more regulated and progressive release of glucose into the circulation .
Biochemical Pathways
The inhibition of α-amylase affects the carbohydrate digestion pathway. By reducing α-amylase activity, the rapid breakdown of complex carbohydrates into glucose is prevented. This, in turn, helps to control the rise in blood glucose levels following a meal, which can be beneficial in managing hyperglycemia .
Pharmacokinetics
The compound’s effectiveness in inhibiting the α-amylase enzyme suggests that it has sufficient bioavailability to interact with its target .
Result of Action
The inhibition of α-amylase by this compound leads to a slower digestion and absorption of carbohydrates. This results in a more gradual increase in blood glucose levels after a meal, which can help to manage hyperglycemia in individuals with diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4,6-dimethylpyrimidine-2-amine with piperazine, followed by cyclization with pyrimidine-2,4-dione under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production .
Chemical Reactions Analysis
Types of Reactions
6-(4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions vary depending on the desired reaction, often involving specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
6-(4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its antitumor properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4,6-dimethylpyrimidine-2-amine: A precursor in the synthesis of the compound.
Piperazine: Another precursor used in the synthesis.
Pyrimidine-2,4-dione: A core structure in the compound.
Uniqueness
6-(4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and development .
Properties
IUPAC Name |
6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c1-9-7-10(2)16-13(15-9)20-5-3-19(4-6-20)11-8-12(21)18-14(22)17-11/h7-8H,3-6H2,1-2H3,(H2,17,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYARCEFSDUNMIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=O)NC(=O)N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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